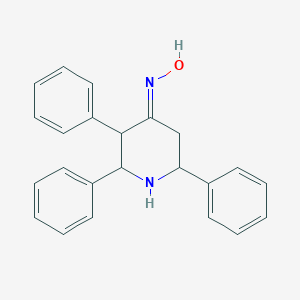

2,3,6-Triphenyl-4-piperidinone oxime

Description

2,3,6-Triphenyl-4-piperidinone oxime is a nitrogen-containing heterocyclic compound characterized by a piperidinone core substituted with phenyl groups at the 2, 3, and 6 positions and an oxime functional group at the 4-position. The oxime group (−NOH) introduces hydrogen-bonding capabilities and enhances reactivity, making the compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

124069-15-4 |

|---|---|

Molecular Formula |

C23H22N2O |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+ |

InChI Key |

QWMMGJJMBIYAMK-NJNXFGOHSA-N |

SMILES |

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

2,3,6-Triphenyl4-piperidinamine oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Oxime derivatives exhibit distinct thermal behaviors depending on their molecular architecture. For example:

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive intramolecular hydrogen bonding .

- Platanic acid oxime derivatives (e.g., compound 17) demonstrate thermal stability influenced by esterification; benzyl ester derivatives (e.g., compound 16) show higher synthetic yields, suggesting steric and electronic effects from substituents .

Table 1: Thermal Stability of Selected Oxime Derivatives

| Compound | Decomposition Temperature (°C) | Key Structural Feature |

|---|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Tetrazole rings, H-bonding |

| 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 247.6 | Hydrazone linkage |

| Platanic acid oxime (17) | Not reported | Esterified carboxyl group |

Pharmacological Activity

Oxime derivatives exhibit varied biological activities:

- Betulonic acid oxime derivative 3 shows moderate cytotoxicity against CCRF-CEM leukemia cells, while platanic acid oxime 17 displays potent anti-HIV-1 activity (EC₅₀ = 1.2 μM) without cytotoxicity .

- Compound 14 (a betulonic acid oxime ester) is cytotoxic to G-361 melanoma and HeLa cells but lacks selectivity due to toxicity in non-cancerous BJ cells .

However, excessive hydrophobicity could reduce solubility, a trade-off observed in platanic acid derivatives .

Physicochemical Properties

- 4-(4-Trifluoromethoxy-phenyl)-piperidine (a fluorinated analog) highlights the impact of electron-withdrawing groups on pharmacokinetics and target binding .

- 3-pentyl-2,6-di(naphthalene-1-yl)piperidin-4-one oxime demonstrates that bulky substituents improve crystallinity and stability .

The trifluoromethoxy group in compound suggests that halogenation could further tune the electronic properties of 2,3,6-Triphenyl-4-piperidinone oxime for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.